molecular formula C16H13NO6 B408839 2-Acetyl-4-methoxyphenyl 4-nitrobenzoate

2-Acetyl-4-methoxyphenyl 4-nitrobenzoate

Cat. No.: B408839
M. Wt: 315.28g/mol
InChI Key: KTCOUODRODBJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-4-methoxyphenyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C16H13NO6 and its molecular weight is 315.28g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13NO6

Molecular Weight

315.28g/mol

IUPAC Name

(2-acetyl-4-methoxyphenyl) 4-nitrobenzoate

InChI

InChI=1S/C16H13NO6/c1-10(18)14-9-13(22-2)7-8-15(14)23-16(19)11-3-5-12(6-4-11)17(20)21/h3-9H,1-2H3

InChI Key

KTCOUODRODBJSP-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5′-methoxy-2′-hydroxyacetophenone (1.5 g, 9.03 mmol) was added to a pyridine solution (20 ml) that contained 4-nitrobenzoyl chloride (1.72 g, 9.26 mmol) in an ice bath. The obtained mixture was reacted at room temperature for 30 minutes, and the reaction solution was then poured into 1 N hydrochloric acid under cooling on ice. The obtained mixture was intensively stirred. The obtained precipitate was collected by filtration, and the filtrate was then washed with purified water, so as to obtain a product of interest, 4-nitrobenzoic acid 2-acetyl-4-methoxyphenyl ester (compound 21). Yield: 2.49 g (yield constant: 87.4%)
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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